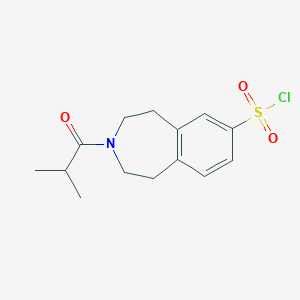
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C7H12N2O It is characterized by the presence of a cyclopropane ring, an amino group, a hydroxyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the amino, hydroxyl, and nitrile groups. One common method involves the use of cyclopropane-1-carbonitrile as a starting material, which undergoes a series of reactions to introduce the amino and hydroxyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the nitrile group can produce a primary amine.
Applications De Recherche Scientifique
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile exerts its effects depends on its interactions with molecular targets and pathways. For example, the amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The nitrile group may also participate in interactions with nucleophiles or electrophiles, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropane-1-carbonitrile: Similar structure but lacks the hydroxyl group.
2-Amino-1-cyclopentene-1-carbonitrile: Contains a cyclopentene ring instead of a cyclopropane ring.
1-(3-Amino-2-hydroxypropyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring.
Uniqueness
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile is unique due to the combination of its functional groups and the presence of a cyclopropane ring. This unique structure can impart specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-(3-amino-2-hydroxypropyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c8-4-6(10)3-7(5-9)1-2-7/h6,10H,1-4,8H2 |
Clé InChI |
BRJGVVKZMLKWOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC(CN)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


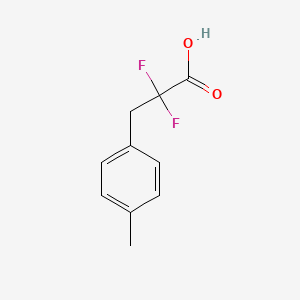
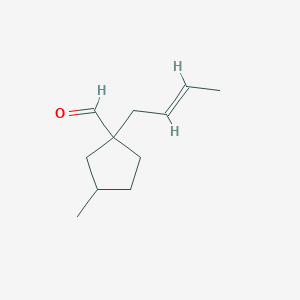
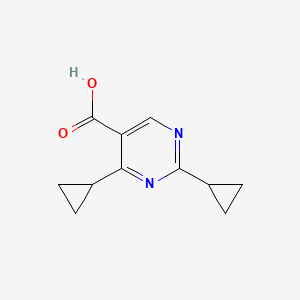
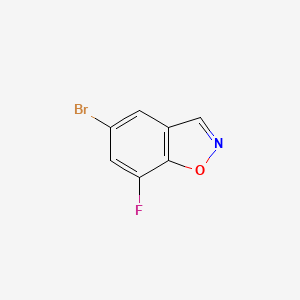

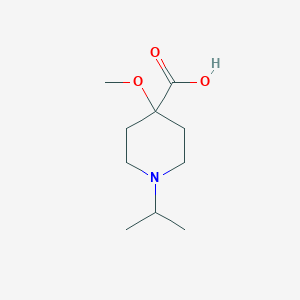
![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)



![3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13187881.png)
![3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol](/img/structure/B13187885.png)

